(2R)-2-(iodomethyl)oxetane
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Overview
Description
(2R)-2-(Iodomethyl)oxetane: is a chiral compound belonging to the oxetane family, characterized by a four-membered ring structure with an iodomethyl group attached to the second carbon atom. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Oxetane: One common method involves the halogenation of oxetane using iodine in the presence of a suitable catalyst, such as silver(I) oxide (Ag2O), to introduce the iodomethyl group.
Substitution Reactions: Another approach is the substitution reaction of a suitable precursor with an iodide source, such as iodomethane (CH3I), under controlled conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized versions of the above methods, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(2R)-2-(Iodomethyl)oxetane: undergoes various types of reactions, including:
Oxidation: Oxidation reactions can convert the iodomethyl group to an iodoform (CHI3) derivative.
Reduction: Reduction reactions can reduce the iodine atom to hydrogen, forming a hydroxymethyl group.
Substitution: Substitution reactions can replace the iodomethyl group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), are used.
Major Products Formed:
Iodoform Derivatives: From oxidation reactions.
Hydroxymethyl Oxetane: From reduction reactions.
Functionalized Oxetanes: From substitution reactions.
Scientific Research Applications
(2R)-2-(Iodomethyl)oxetane: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(Iodomethyl)oxetane exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2R)-2-(Iodomethyl)oxetane: is unique due to its chiral nature and the presence of the iodomethyl group. Similar compounds include:
(2S)-2-(Iodomethyl)oxetane: The enantiomer of the compound, with the opposite configuration at the chiral center.
2-(Bromomethyl)oxetane: A similar compound with a bromomethyl group instead of an iodomethyl group.
2-(Chloromethyl)oxetane: Another analog with a chloromethyl group.
These compounds differ in their reactivity and applications due to the varying electronegativities and sizes of the halogen atoms.
Properties
CAS No. |
2306249-69-2 |
---|---|
Molecular Formula |
C4H7IO |
Molecular Weight |
198 |
Purity |
70 |
Origin of Product |
United States |
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